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Compound of Interest

Compound Name: 4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Oxo-2-azetidinecarboxylic acid, a strained four-membered lactam ring bearing a
carboxylic acid moiety, has emerged as a pivotal chiral building block in the landscape of
modern organic synthesis. Its inherent chirality and reactive functionality make it a valuable
precursor for the stereoselective synthesis of a diverse array of biologically active molecules,
most notably B-lactam antibiotics and neurologically active compounds. This document
provides detailed application notes and experimental protocols for the utilization of this versatile
synthon.

Application Notes

The synthetic utility of (S)-4-oxo0-2-azetidinecarboxylic acid stems from its unique structural
features. The B-lactam ring is susceptible to nucleophilic attack, allowing for ring-opening
reactions to generate valuable acyclic intermediates. Conversely, the carboxylic acid and the N-
H group provide handles for functionalization, enabling the construction of more complex
molecular architectures while retaining the core azetidinone scaffold.

Key Applications:

o Synthesis of Carbapenem Antibiotics: (S)-4-oxo0-2-azetidinecarboxylic acid is a
cornerstone in the synthesis of the carbapenem class of 3-lactam antibiotics.[1][2] The core
structure of these potent antibacterial agents is constructed by functionalizing the
azetidinone ring, often through the conversion of the carboxylic acid to a suitable leaving
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group, followed by the introduction of the characteristic carbapenem side chains. A key
intermediate in many carbapenem syntheses is 4-acetoxy-2-azetidinone, which can be
prepared from 4-oxo-2-azetidinecarboxylic acid.[2]

e Precursor for NMDA Receptor Modulators: The azetidine-2-carboxylic acid scaffold is a key
pharmacophore for ligands of the N-methyl-D-aspartate (NMDA) receptor, a crucial target in
the central nervous system implicated in learning, memory, and various neurological
disorders.[3] (S)-4-ox0-2-azetidinecarboxylic acid serves as a chiral precursor for the
synthesis of various NMDA receptor antagonists and modulators, where the stereochemistry
at the C2 position is critical for biological activity.

» Chiral Building Block for Novel Amino Acids: The inherent chirality and functional groups of 4-
oxo-2-azetidinecarboxylic acid make it an excellent starting material for the synthesis of
non-proteinogenic amino acids.[1] These novel amino acids can be incorporated into
peptides to introduce conformational constraints or novel functionalities, which is a valuable
strategy in drug discovery.

» Synthesis of Diverse Heterocyclic Compounds: The strained (3-lactam ring can be
strategically opened to access a variety of nitrogen-containing heterocyclic systems. This
approach provides a stereocontrolled route to valuable synthetic intermediates.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of (S)-4-oxo-2-
azetidinecarboxylic acid.

Protocol 1: Esterification of (S)-4-Oxo-2-
azetidinecarboxylic Acid

This protocol describes the preparation of the methyl ester, a common intermediate for further
functionalization.

Reaction:
Materials:

» (S)-4-Oxo-2-azetidinecarboxylic acid
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e Methanol (anhydrous)

o Concentrated Sulfuric Acid (H2SOa)

e Sodium Bicarbonate (NaHCOs), saturated aqueous solution
e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSOa)

e Dichloromethane (CH2Cl2)

» Rotary evaporator

» Standard glassware for organic synthesis

Procedure:

e Suspend (S)-4-oxo-2-azetidinecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per
gram of acid).

e Cool the suspension to 0 °C in an ice bath.
e Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

e Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours,
monitoring the reaction progress by TLC.

e Once the reaction is complete, neutralize the excess acid by slowly adding saturated
agueous sodium bicarbonate solution until the pH is ~7.

» Remove the methanol under reduced pressure using a rotary evaporator.
o Extract the aqueous residue with dichloromethane (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium
sulfate.
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« Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude
product.

 Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl
acetate in hexanes) to yield (S)-Methyl 4-oxo-2-azetidinecarboxylate.

Quantitative Data:

Product Typical Yield

(S)-Methyl 4-oxo-2-azetidinecarboxylate 85-95%

Protocol 2: N-Protection of (S)-Methyl 4-oxo-2-
azetidinecarboxylate

This protocol describes the protection of the nitrogen atom of the (3-lactam ring, a necessary
step before C-alkylation.

Reaction:

Materials:

» (S)-Methyl 4-oxo-2-azetidinecarboxylate

» Di-tert-butyl dicarbonate (Bocz0) or other suitable protecting group reagent
e 4-Dimethylaminopyridine (DMAP)

o Triethylamine (EtsN)

o Dichloromethane (CH2Cl2), anhydrous

» Standard glassware for organic synthesis

Procedure:

e Dissolve (S)-Methyl 4-oxo0-2-azetidinecarboxylate (1.0 eq) in anhydrous dichloromethane (10
mL per gram).
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e Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
e Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at O °C.
 Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

o Upon completion, wash the reaction mixture with 1 M HCI (2 x 10 mL), saturated aqueous
NaHCOs solution (2 x 10 mL), and brine (10 mL).

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

e The crude N-Boc protected product can often be used in the next step without further
purification. If necessary, purify by silica gel chromatography.

Quantitative Data:

Product Typical Yield

N-Boc-(S)-Methyl 4-oxo-2-azetidinecarboxylate >95%

Protocol 3: Diastereoselective Alkylation of N-Protected
(S)-Methyl 4-oxo0-2-azetidinecarboxylate

This protocol outlines the introduction of a substituent at the C3 position of the azetidinone ring.
Reaction:

Materials:

N-Protected (S)-Methyl 4-oxo0-2-azetidinecarboxylate

Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Tetrahydrofuran (THF), anhydrous
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o Ammonium chloride (NH4Cl), saturated aqueous solution
o Standard glassware for organic synthesis under inert atmosphere
Procedure:

» Dissolve the N-protected (S)-Methyl 4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous THF
(15 mL per gram) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

e Cool the solution to -78 °C in a dry ice/acetone bath.

e Slowly add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78
°C.

 Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
e Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

o Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by
TLC.

e Quench the reaction by adding saturated aqueous ammonium chloride solution.
» Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, filter, and
concentrate under reduced pressure.

» Purify the crude product by silica gel chromatography to isolate the desired diastereomer.

Quantitative Data:

Product Typical Yield Diastereomeric Ratio

3-Alkyl-N-protected-(S)-Methyl

o 60-80% Varies (often >10:1)
4-ox0-2-azetidinecarboxylate
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Visualizations

Experimental Workflow: Synthesis of a Carbapenem
Precursor
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Workflow for Carbapenem Precursor Synthesis

(S)-4-Oxo-2-
azetidinecarboxylic acid

!

Esterification
(MeOH, H+)

!

(S)-Methyl 4-oxo-2-
azetidinecarboxylate

!

N-Protection
(Boc20, DMAP)

!

N-Boc-(S)-Methyl 4-oxo-2-
azetidinecarboxylate

!

Diastereoselective
Alkylation (LDA, RX)

!

3-Alkyl-N-Boc-(S)-Methyl
4-ox0-2-azetidinecarboxylate
(Carbapenem Precursor)

Click to download full resolution via product page

Caption: Synthetic route to a carbapenem precursor.
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Logical Relationship: Applications of 4-Oxo-2-
azetidinecarboxylic Acid

Key Applications of 4-Oxo-2-azetidinecarboxylic Acid
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Caption: Major synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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